3',4'-Dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] is a heterocyclic compound that features a spiro linkage between a cyclohexane ring and a quinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] typically involves the Stollé type reaction. This reaction uses 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride to produce 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones . These intermediates can then undergo cyclocondensation with various nucleophiles to form the desired spiro compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, often leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different hydroquinoline compounds .
Scientific Research Applications
3’,4’-Dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] involves its interaction with various molecular targets and pathways. The rigid spatial structure of the compound enhances its potential binding with biochemical targets such as enzymes, receptors, and ion channels . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1,2,4-benzotriazines: These compounds share a similar dihydro structure and have been studied for their biological activities.
Tetrahydroquinoline derivatives: These compounds are structurally related and have similar applications in medicinal chemistry.
Uniqueness
3’,4’-Dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] is unique due to its spiro linkage, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
spiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-4-9-14(10-5-1)11-8-12-6-2-3-7-13(12)15-14/h2-3,6-7,15H,1,4-5,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJQRVJSXXFLEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.